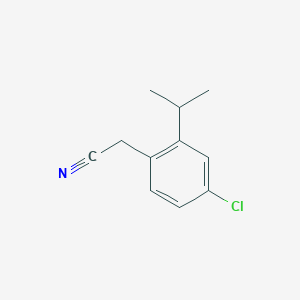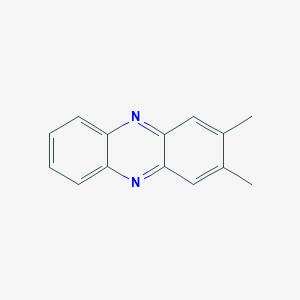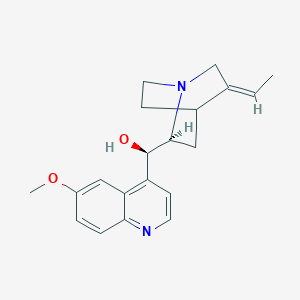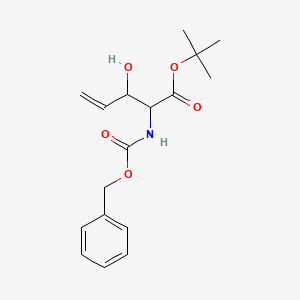
(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate is an organic compound with a complex structure that includes a tert-butyl group, a benzyloxycarbonyl group, and a hydroxypent-4-enoate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate typically involves multiple steps, including protection and deprotection of functional groups, as well as specific reaction conditions to ensure the desired stereochemistry. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the ester: The hydroxypent-4-enoate moiety is introduced through esterification reactions.
Introduction of the tert-butyl group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols from esters.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The benzyloxycarbonyl group can interact with active sites of enzymes, while the hydroxypent-4-enoate moiety may participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Similar structure but with a different ester moiety.
Nα- [ (2S)-2- { [ (S)- [ (1S)-1- { [ (Benzyloxy)carbonyl]amino}-2-phenylethyl] (hydroxy)phosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide: Contains a benzyloxycarbonyl group but with different amino acid derivatives.
Propiedades
Fórmula molecular |
C17H23NO5 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-2-(phenylmethoxycarbonylamino)pent-4-enoate |
InChI |
InChI=1S/C17H23NO5/c1-5-13(19)14(15(20)23-17(2,3)4)18-16(21)22-11-12-9-7-6-8-10-12/h5-10,13-14,19H,1,11H2,2-4H3,(H,18,21) |
Clave InChI |
XPTOJOULRMEPDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C(C=C)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



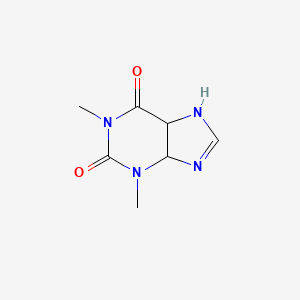


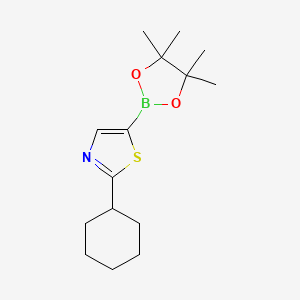
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
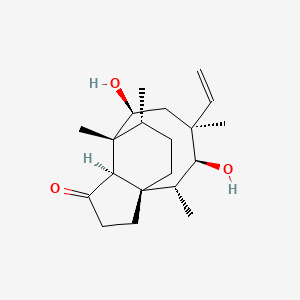
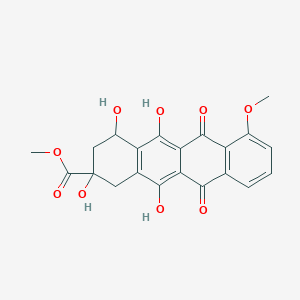
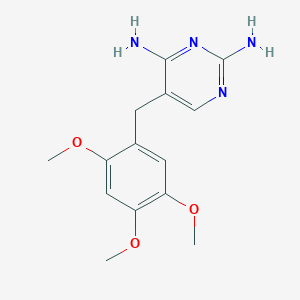
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
